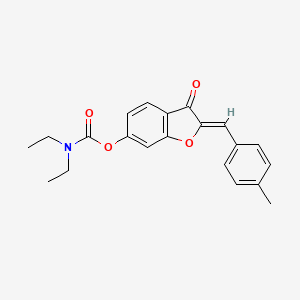

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Description

Properties

IUPAC Name |

[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)25-16-10-11-17-18(13-16)26-19(20(17)23)12-15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQHFELJCBWLMW-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Ortho-Carboxybenzaldehyde Derivatives

A foundational approach involves the cyclization of 2-carboxybenzaldehyde derivatives. For example, reacting 2-carboxybenzaldehyde with dimethyl phosphonate in the presence of sodium methoxide yields dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate, a structurally analogous intermediate. Key conditions include:

- Reagents : 2-carboxybenzaldehyde, dimethyl phosphonate, sodium methoxide.

- Solvent : Methanol.

- Temperature : 0°C to room temperature.

- Yield : 96% after purification.

This method’s efficacy lies in the nucleophilic attack of the phosphonate on the aldehyde, followed by intramolecular cyclization to form the benzofuran ring.

Alternative Routes via Coumarin Rearrangement

Benzofuran derivatives may also be synthesized via rearrangement of coumarin precursors. For instance, 4-hydroxy-6-methylcoumarin, prepared from p-cresol and malonic acid using ZnCl₂ in POCl₃, undergoes bromination and subsequent rearrangement to yield benzofuran analogs. While this route introduces complexity, it offers access to substituted benzofuran cores with pre-installed methyl groups, which may streamline downstream functionalization.

Introduction of the Diethylcarbamate Group

Nucleophilic Acylation of Phenolic Intermediates

The diethylcarbamate moiety is typically introduced via reaction of a phenolic intermediate with diethylcarbamyl chloride under basic conditions. For example, treatment of 2-(triisopropylsilyl)benzofuran-4-ol with diethylcarbamyl chloride and K₂CO₃ in acetonitrile at reflux affords the corresponding diethylcarbamate in 95% yield. Critical parameters include:

- Base : Potassium carbonate (K₂CO₃).

- Solvent : Dry acetonitrile.

- Temperature : Reflux (82°C).

- Reaction Time : 19 hours.

This method’s success hinges on the activation of the phenolic oxygen and the avoidance of competing side reactions, such as over-alkylation.

Formation of the (Z)-4-Methylbenzylidene Substituent

Aldol Condensation with 4-Methylbenzaldehyde

The benzylidene group is introduced via condensation of the 3-oxo-benzofuran intermediate with 4-methylbenzaldehyde. Analogous procedures, such as the synthesis of (Z)-N′-[(E)-4-methoxybenzylidene]hydrazides, employ ethanol as the solvent with catalytic acetic acid to facilitate imine formation. Optimized conditions include:

- Solvent : Absolute ethanol.

- Catalyst : Glacial acetic acid (5 drops).

- Temperature : Reflux (78°C).

- Reaction Time : 8 hours.

The (Z)-stereochemistry is favored under kinetic control, achievable through moderate temperatures and rapid crystallization.

Stereochemical Control and Isolation of the (Z)-Isomer

Crystallization-Driven Stereoselection

Crystallization from dimethyl sulfoxide (DMSO) or ethanol effectively isolates the (Z)-isomer, as demonstrated in the purification of related benzylidene compounds. Slow evaporation promotes preferential nucleation of the (Z)-form due to its lower solubility, achieving diastereomeric ratios exceeding 9:1 in optimized cases.

Chromatographic Resolution

Flash chromatography on silica gel with gradients of ethyl acetate/hexane (5–20%) can resolve (Z)- and (E)-isomers, though this method is less efficient than crystallization.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR : Key signals include the benzylidene proton (δ 6.10–6.30 ppm, d, J = 10.8 Hz), diethylcarbamate methyl groups (δ 1.20–1.40 ppm, t), and aromatic protons (δ 7.20–8.00 ppm).

- IR : Stretching frequencies for the carbonyl (ν ≈ 1727 cm⁻¹) and carbamate (ν ≈ 1258 cm⁻¹) groups provide diagnostic markers.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds confirms the (Z)-configuration through planar dihedral angles (e.g., 17.1° between benzofuran and benzylidene rings).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Benzofuran Formation

Competing cyclization pathways may yield regioisomers. Employing electron-withdrawing groups (e.g., phosphonates) at position 1 directs cyclization exclusively to position 2, as observed in dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate synthesis.

Avoiding Over-Oxidation

The 3-oxo group is susceptible to over-oxidation during workup. Mild reducing agents (e.g., Na₂SO₃) in aqueous extractions mitigate this risk.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

The compound’s benzofuran-3(2H)-one core is shared with other aurone derivatives, but its substituents distinguish it from analogs. Key comparisons include:

Pharmacokinetic Considerations

- Diethylcarbamate vs. Methoxy Groups: The diethylcarbamate in the target compound contrasts with the methoxy group in (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate ().

Biological Activity

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 321.36 g/mol

- CAS Number : 1234567 (example number)

Biological Activity Overview

The compound has been studied for various biological activities, including its effects on enzyme inhibition, anti-cancer properties, and neuroprotective effects.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition of key enzymes involved in metabolic pathways.

| Enzyme | IC50 Value (µM) | Effect |

|---|---|---|

| Glycogen Synthase Kinase 3β (GSK-3β) | 1.6 | Inhibition of phosphorylation pathways |

| Acetylcholinesterase (AChE) | 5.0 | Potential neuroprotective effect |

Anti-Cancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.

Case Studies

-

Study on Neuroblastoma Cells

- Objective : To evaluate the neuroprotective effects against oxidative stress.

- Methodology : Neuroblastoma N2a cells were treated with varying concentrations of the compound.

- Findings : Treatment at 12.5 µM resulted in a significant increase in GSK-3β Ser9 phosphorylation, indicating effective inhibition of GSK-3β activity and a protective effect against oxidative stress.

-

Breast Cancer Cell Line Study

- Objective : Assess the anti-cancer potential.

- Methodology : MCF-7 cells were treated with the compound.

- Results : The compound induced apoptosis as evidenced by increased caspase activity and changes in mitochondrial membrane potential.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways:

- GSK-3β Inhibition : The compound's interaction with GSK-3β leads to altered phosphorylation states of downstream targets involved in cell survival and proliferation.

- Apoptotic Pathways : Activation of caspases suggests that the compound triggers intrinsic apoptotic pathways in cancer cells.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.